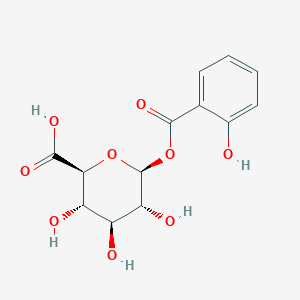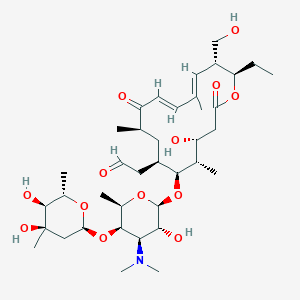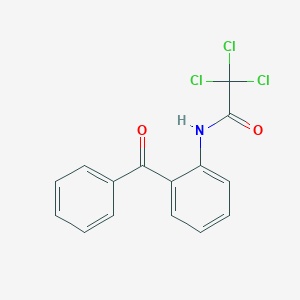
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid
Overview
Description
Beta-D-Glucopyranuronic acid, also known as salicyl acyl glucuronide or b-D-glucopyranuronate, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Beta-D-Glucopyranuronic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, Beta-D-glucopyranuronic acid is primarily located in the cytoplasm.
Mechanism of Action
Target of Action
Acyl SA glucuronide, also known as Salicyl acyl glucuronide, is a metabolite of carboxylic acid-containing drugs . Its primary targets are biological molecules, including proteins, lipids, and nucleic acids . It has the ability to covalently modify these targets through transacylation of nucleophilic centers on macromolecules . Additionally, it can inhibit key enzymes and transporters, such as OATP1B1/3 (hepatic) and OAT1/3 (renal), and efflux transporters like MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes .
Mode of Action
The mode of action of Acyl SA glucuronide involves its interaction with its targets, leading to significant changes. It exhibits a degree of electrophilicity, strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . This allows it to covalently modify biological molecules . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .
Biochemical Pathways
The formation of Acyl SA glucuronide is a result of the conjugation of glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile . The biochemical pathways affected by Acyl SA glucuronide are those involving the targets it modifies, including various enzymatic and transporter pathways .
Pharmacokinetics
The pharmacokinetics of Acyl SA glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). As a metabolite, it is formed in the body through the metabolism of carboxylic acid-containing drugs . It circulates in plasma before being excreted in urine and bile . The inherent instability of Acyl SA glucuronide under physiological conditions can lead to significant challenges in assessing its bioavailability .
Result of Action
The result of Acyl SA glucuronide’s action is the modification of biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in the function of these molecules and potentially contribute to drug-induced toxicities . The degree of protein adduct formation has been associated with the rate of degradation of Acyl SA glucuronide via intramolecular transacylation and hydrolysis .
Action Environment
The action of Acyl SA glucuronide can be influenced by various environmental factors. Its inherent instability under physiological conditions can affect its action, efficacy, and stability . Furthermore, the structure of the particular Acyl SA glucuronide can influence which transporters are affected . Understanding these factors is crucial for assessing the safety and efficacy of carboxylic acid-containing drugs and their Acyl SA glucuronide metabolites .
Biochemical Analysis
Biochemical Properties
Acyl SA glucuronide is involved in important biochemical reactions. It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Cellular Effects
The effects of Acyl SA glucuronide on various types of cells and cellular processes are significant. It has been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Molecular Mechanism
Acyl SA glucuronide exerts its effects at the molecular level through several mechanisms. These include transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acyl SA glucuronide change over time. It is inherently unstable under physiological conditions . Despite this, it often circulates in plasma prior to being excreted in urine and bile .
Metabolic Pathways
Acyl SA glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVXKRKCLJCKA-UNLLLRGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951878 | |
| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-D-Glucopyranuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29315-53-5 | |
| Record name | Salicyl acyl glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29315-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylacyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029315535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beta-D-Glucopyranuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)










